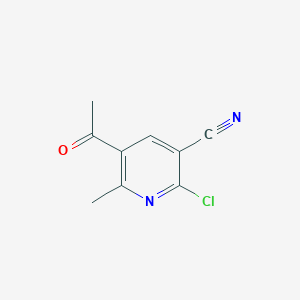

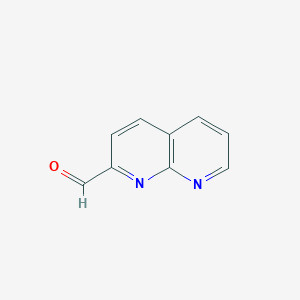

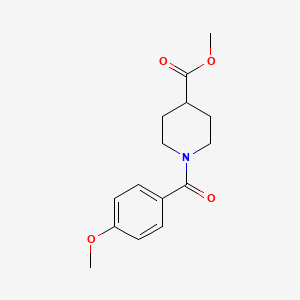

![molecular formula C11H8N4S B1301401 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 7190-83-2](/img/structure/B1301401.png)

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several routes . One efficient synthesis method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .Molecular Structure Analysis

The structure of “3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are diverse. They have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87 ± 0.09 to 8.32 ± 1.21 μM .Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

This compound has been studied for its potential as a c-Met protein kinase inhibitor . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met can be effective in treating various cancers. The triazolopyridazine core of the compound provides a scaffold that can be modified to enhance its inhibitory activity .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound shows promise as a GABA A receptor allosteric modulator . This activity is significant because GABA A receptors are involved in mediating the inhibitory effects of GABA in the central nervous system. Modulating these receptors can have therapeutic implications for disorders like anxiety, epilepsy, and insomnia .

Polymer Science: Solar Cell Applications

The structural unit of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol has been incorporated into polymers used in solar cells. These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties .

Enzyme Inhibition: BACE-1 Inhibition

Another application is in enzyme inhibition, specifically inhibiting β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which are implicated in Alzheimer’s disease. Inhibitors of BACE-1 can potentially reduce the formation of β-amyloid plaques, offering a strategy for treating or preventing Alzheimer’s disease .

Fluorescent Probes

Due to its unique structure, the compound can be used to create fluorescent probes . These probes can bind to specific biological targets and emit fluorescence, allowing for the visualization and study of various biological processes and structures .

Synthetic Intermediate

Lastly, 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol serves as a synthetic intermediate in the preparation of more complex molecules. Its reactive thiol group can undergo various chemical reactions, making it a versatile building block in synthetic organic chemistry .

Orientations Futures

The future directions for “3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” and similar compounds could involve further exploration of their therapeutic potential, given their wide range of applications as synthetic intermediates and promising pharmaceuticals . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds have been found to interact with various target receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Similar compounds have shown to induce apoptosis in cancer cells by upregulating p53, bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the bcl2 level . They have also demonstrated dual enzyme inhibition of PARP-1 and EGFR .

Biochemical Pathways

Similar compounds have shown to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . They have also exhibited potent urease inhibitory activities against certain microorganisms .

Action Environment

It’s worth noting that similar compounds have been reported to be very thermostable .

Propriétés

IUPAC Name |

3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRIRQNMXGKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213472 |

Source

|

| Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7190-83-2 |

Source

|

| Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7190-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)